3-(2,5-Dioxopyrrolidin-1-yl)-2-(propylamino)propanoic acid

Description

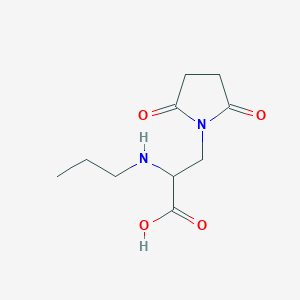

3-(2,5-Dioxopyrrolidin-1-yl)-2-(propylamino)propanoic acid is a synthetic organic compound featuring a pyrrolidine-2,5-dione (succinimide) moiety linked to a propanoic acid backbone with a propylamino substituent at the β-carbon (position 2). The pyrrolidine dione group confers electrophilic reactivity, particularly at the carbonyl carbons, making it useful in conjugation chemistry (e.g., with amines or thiols). The propylamino side chain introduces a basic nitrogen, which may enhance solubility in aqueous environments and provide a site for further functionalization. This compound is structurally related to NHS esters (e.g., 2,5-dioxopyrrolidin-1-yl esters), which are widely employed in bioconjugation for drug delivery systems and antibody-drug conjugates (ADCs) .

Properties

Molecular Formula |

C10H16N2O4 |

|---|---|

Molecular Weight |

228.24 g/mol |

IUPAC Name |

3-(2,5-dioxopyrrolidin-1-yl)-2-(propylamino)propanoic acid |

InChI |

InChI=1S/C10H16N2O4/c1-2-5-11-7(10(15)16)6-12-8(13)3-4-9(12)14/h7,11H,2-6H2,1H3,(H,15,16) |

InChI Key |

SLCGLWXQAOJHED-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(CN1C(=O)CCC1=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dioxopyrrolidin-1-yl)-2-(propylamino)propanoic acid typically involves the following steps:

Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as a γ-aminobutyric acid derivative, under acidic or basic conditions.

Introduction of the Propylamino Group: This step involves the alkylation of the pyrrolidinone ring with a propylamine derivative. The reaction conditions may include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Attachment of the Propanoic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield

Biological Activity

3-(2,5-Dioxopyrrolidin-1-yl)-2-(propylamino)propanoic acid, also known by its CAS number 55750-62-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 266.21 g/mol. The compound features a pyrrolidine ring which is pivotal for its biological activity.

1. Anticonvulsant Properties

Research has indicated that derivatives of pyrrolidine compounds exhibit anticonvulsant activity. For instance, related compounds have been tested in various seizure models, showcasing significant efficacy. In one study, a compound structurally similar to this compound demonstrated effective protection against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) models. The compound exhibited an effective dose (ED50) of 31.64 mg/kg in MES and 75.41 mg/kg in PTZ models, indicating a broad spectrum of anticonvulsant activity compared to traditional antiepileptic drugs like phenytoin and valproic acid .

2. Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties. A study on similar dioxolane derivatives reported excellent antifungal activity against Candida albicans and significant antibacterial effects against various strains of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these activities were notably low, suggesting high potency .

The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the presence of the pyrrolidine-2,5-dione structure plays a critical role in modulating neuronal voltage-sensitive sodium channels, which are crucial for the propagation of action potentials in neurons .

Table: Biological Activity Summary

Comparison with Similar Compounds

Key Observations :

- Backbone Modifications : Replacing the carboxylic acid with an amide (e.g., in ’s compound) reduces polarity, increasing logP and membrane permeability .

- Substituent Effects: The propylamino group in the target compound introduces a basic nitrogen (pKa ~10–11), enhancing water solubility compared to non-amino analogues like 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid .

- Reactivity: NHS esters (e.g., ’s azidohexanoate) exhibit higher electrophilicity than carboxylic acids, enabling rapid amine conjugation .

Physical and Chemical Properties

Q & A

Q. What are the recommended synthesis routes for 3-(2,5-Dioxopyrrolidin-1-yl)-2-(propylamino)propanoic acid, and how can purity be ensured?

The compound is typically synthesized via multi-step organic reactions, such as coupling the pyrrolidinone moiety with a propylamino-propanoic acid backbone. Key steps include amide bond formation and protection/deprotection strategies. Purification methods like high-performance liquid chromatography (HPLC) or recrystallization are critical for achieving >95% purity. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side products .

Q. Which analytical techniques are most effective for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the stereochemistry and functional groups. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies carbonyl and amine groups. X-ray crystallography (if crystalline) provides definitive structural confirmation .

Q. What safety precautions are required when handling this compound?

The compound may cause skin, eye, or respiratory irritation. Use engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if symptoms persist .

Advanced Research Questions

Q. How can computational methods improve reaction design and yield optimization?

Quantum chemical calculations (e.g., density functional theory) predict transition states and reaction pathways, reducing trial-and-error experimentation. The ICReDD framework integrates computational screening with experimental validation to identify optimal catalysts, solvents, and temperatures. For example, reaction path searches can prioritize intermediates with lower activation energies .

Q. What strategies resolve contradictions between predicted and experimental reaction outcomes?

Discrepancies often arise from unaccounted solvent effects or kinetic vs. thermodynamic control. Use microkinetic modeling to assess competing pathways. Cross-validate computational predictions with in situ spectroscopic monitoring (e.g., Raman or UV-Vis) to detect transient intermediates .

Q. How does the compound interact with biological targets, and what assays are suitable for studying its activity?

The pyrrolidinone and propylamino groups enable hydrogen bonding with enzymes or receptors. Use surface plasmon resonance (SPR) for binding affinity measurements and cellular assays (e.g., luciferase-based reporters) to evaluate functional effects. Molecular docking simulations can prioritize target proteins for experimental validation .

Q. What methodologies address the lack of ecological toxicity data for this compound?

Conduct in silico toxicity prediction using tools like ECOSAR or TEST to estimate biodegradability and bioaccumulation potential. Follow OECD guidelines for acute aquatic toxicity testing (e.g., Daphnia magna assays) if environmental release is anticipated .

Methodological Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.